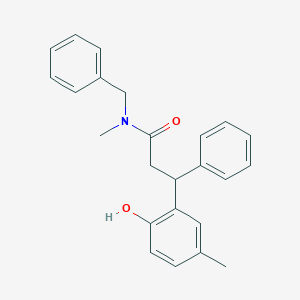![molecular formula C24H28N4O2 B4110356 N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide
Übersicht
Beschreibung
N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, commonly referred to as MPWB, is a chemical compound that belongs to the family of phthalazinone derivatives. It has been synthesized for its potential use in scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of MPWB involves its binding to the DAT protein, which is located on the presynaptic terminal of dopaminergic neurons. MPWB binds to a specific site on the DAT protein, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can then activate dopamine receptors on the postsynaptic neuron.
Biochemical and physiological effects:
The biochemical and physiological effects of MPWB are primarily related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and improved cognitive function. However, the long-term effects of increased dopamine levels are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPWB in lab experiments is its high selectivity for the DAT protein, which allows for specific investigation of dopamine-related pathways. Additionally, MPWB has been shown to have a long half-life in vivo, which allows for extended periods of observation. However, one limitation of using MPWB is its potential for off-target effects, which can lead to unintended results.
Zukünftige Richtungen
There are several future directions for the use of MPWB in scientific research. One area of interest is the investigation of the role of dopamine in various neurological disorders such as depression and schizophrenia. Additionally, the development of more selective DAT inhibitors could lead to improved understanding of dopamine-related pathways in the brain. Finally, the use of MPWB in combination with other compounds could lead to the development of novel treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
MPWB has been primarily studied for its potential use as a tool for investigating the role of certain neurotransmitters in the brain. Specifically, it has been used to study the function of the dopamine transporter (DAT), which is responsible for regulating the levels of dopamine in the brain. MPWB has been found to inhibit the reuptake of dopamine by DAT, leading to an increase in dopamine levels in the brain. This effect has been used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-9-22(29)25-20-16-17(12-13-21(20)28-14-7-4-8-15-28)23-18-10-5-6-11-19(18)24(30-2)27-26-23/h5-6,10-13,16H,3-4,7-9,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODQHCBJULSTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4110294.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)
![N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)
![1-(2,3-difluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4110341.png)


![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![2-{[3-(4-fluorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4110364.png)
![2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4110375.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4110388.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)